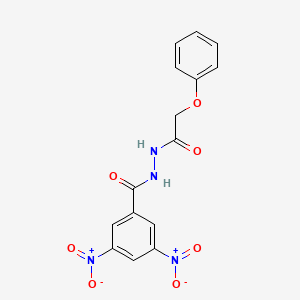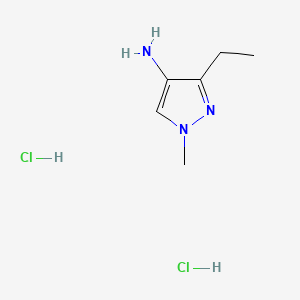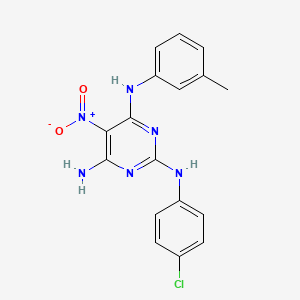
3,5-dinitro-N'-(phenoxyacetyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H12N4O7 It is known for its unique structure, which includes both nitro and phenoxyacetyl groups attached to a benzohydrazide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with phenoxyacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
化学反応の分析
Types of Reactions
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and phenoxyacetic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,5-diamino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various acyl-substituted benzohydrazides.
Hydrolysis: 3,5-dinitrobenzoic acid and phenoxyacetic acid.
科学的研究の応用
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
3,5-dinitrobenzoic acid: Shares the nitro groups but lacks the phenoxyacetyl and hydrazide functionalities.
Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the nitro and hydrazide functionalities.
Benzohydrazide: Contains the hydrazide group but lacks the nitro and phenoxyacetyl functionalities.
Uniqueness
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the combination of nitro, phenoxyacetyl, and hydrazide groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C15H12N4O7 |
|---|---|
分子量 |
360.28 g/mol |
IUPAC名 |
3,5-dinitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H12N4O7/c20-14(9-26-13-4-2-1-3-5-13)16-17-15(21)10-6-11(18(22)23)8-12(7-10)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) |
InChIキー |
GUAUCFWNQCWHBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)
![Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12456578.png)

![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
![1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12456593.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12456599.png)
![1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one](/img/structure/B12456603.png)
![2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12456615.png)
![Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-](/img/structure/B12456620.png)

![3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12456628.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)
